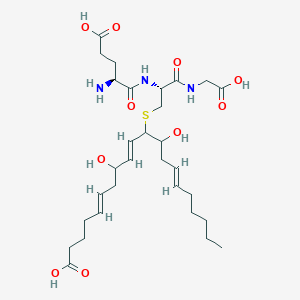
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid
Descripción
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is a biologically active epoxy alcohol derived from arachidonic acid, a polyunsaturated fatty acid. It is part of the hepoxilin family, which includes various metabolites possessing both epoxide and hydroxyl residues. This compound plays significant roles in human physiology and pathology, particularly in inflammatory responses and cellular signaling .
Propiedades
Número CAS |
127128-05-6 |
|---|---|
Fórmula molecular |
C30H49N3O10S |
Peso molecular |
643.8 g/mol |
Nombre IUPAC |
(5E,9E,14E)-11-[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-8,12-dihydroxyicosa-5,9,14-trienoic acid |
InChI |
InChI=1S/C30H49N3O10S/c1-2-3-4-5-6-10-13-24(35)25(17-15-21(34)12-9-7-8-11-14-26(36)37)44-20-23(30(43)32-19-28(40)41)33-29(42)22(31)16-18-27(38)39/h6-7,9-10,15,17,21-25,34-35H,2-5,8,11-14,16,18-20,31H2,1H3,(H,32,43)(H,33,42)(H,36,37)(H,38,39)(H,40,41)/b9-7+,10-6+,17-15+/t21?,22-,23-,24?,25?/m0/s1 |
Clave InChI |
KIKDKMOYZRBMLH-MLXZFANPSA-N |
SMILES |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
SMILES isomérico |
CCCCC/C=C/CC(C(/C=C/C(C/C=C/CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N)O |
SMILES canónico |
CCCCCC=CCC(C(C=CC(CC=CCCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N)O |
Secuencia |
EXG |
Sinónimos |
11-glutathionyl hepoxilin A3 11-glutathionyl HxA3 11-glutathionylhepoxilin A3 11-glutathionylhepoxilin A3, 8(S)-isomer 8,12-dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid |
Origen del producto |
United States |
Métodos De Preparación
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is synthesized from arachidonic acid through the action of 12-lipoxygenase, which converts arachidonic acid into 12-hydroperoxy-eicosatetraenoic acid (12-HPETE). This intermediate undergoes an intramolecular rearrangement to form hepoxillin A3. The reaction is facilitated by hemeproteins such as hemoglobin and hematin
Análisis De Reacciones Químicas
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trioxilins, which are trihydroxy derivatives.
Reduction: Reduction reactions involving hepoxillin A3 are less common but can occur under specific conditions.
Substitution: This compound can form conjugates with glutathione, resulting in hepoxillin A3-C and hepoxillin A3-D.
Common reagents and conditions used in these reactions include epoxide hydrolase inhibitors and glutathione for conjugation reactions. Major products formed from these reactions include trioxilins and glutathione conjugates .
Aplicaciones Científicas De Investigación
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactions.
Biology: This compound is involved in various biological processes, including neutrophil chemotaxis and vascular permeability
Medicine: It has potential therapeutic applications in inflammatory diseases and insulin secretion
Mecanismo De Acción
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid exerts its effects through several mechanisms:
Neutrophil Chemotaxis: It acts as a chemoattractant for neutrophils, facilitating their migration across epithelial barriers during inflammation.
Insulin Secretion: This compound stimulates insulin secretion from pancreatic islets.
Vascular Permeability: It increases vascular permeability, particularly in the skin.
The molecular targets and pathways involved include the 12-lipoxygenase pathway and various receptors on neutrophils and epithelial cells .
Comparación Con Compuestos Similares
8,12-Dihydroxy-11-glutathionyleicosa-5,9,14-trienoic acid is unique among eicosanoids due to its combination of epoxide and hydroxyl residues. Similar compounds include:
Hepoxillin B3: Another hepoxilin with similar biological activities but different structural features.
Leukotrienes: Eicosanoids involved in inflammatory responses but lacking the epoxide group.
Lipoxins: Anti-inflammatory eicosanoids with different structural characteristics.
This compound’s distinct structure and biological activities make it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


